molecular formula C14H13N3O5 B14801782 N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B14801782
M. Wt: 303.27 g/mol
InChI Key: ZKDBWTXFVRWPTL-XNTDXEJSSA-N
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Description

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C14H13N3O5 This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-furyl methyl ketone and 2-(4-nitrophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan ring and nitrophenoxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted furan and nitrophenoxy derivatives.

Scientific Research Applications

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and nitrophenoxy group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2-furyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • N’-[1-(2-furyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Uniqueness

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both a furan ring and a nitrophenoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C14H13N3O5/c1-10(13-3-2-8-21-13)15-16-14(18)9-22-12-6-4-11(5-7-12)17(19)20/h2-8H,9H2,1H3,(H,16,18)/b15-10+

InChI Key

ZKDBWTXFVRWPTL-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

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